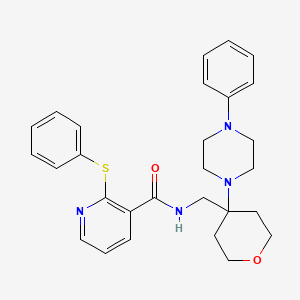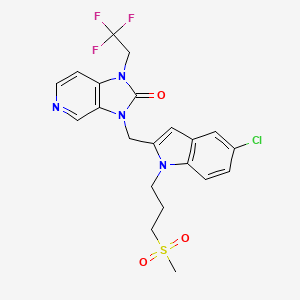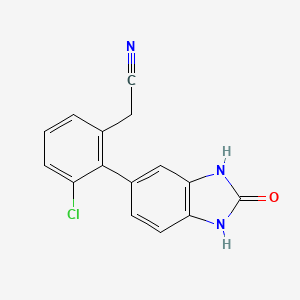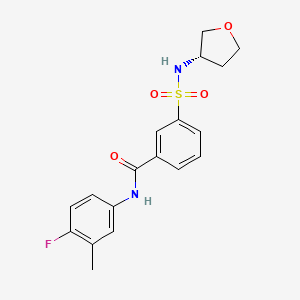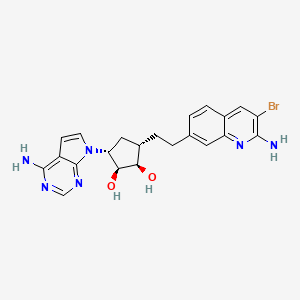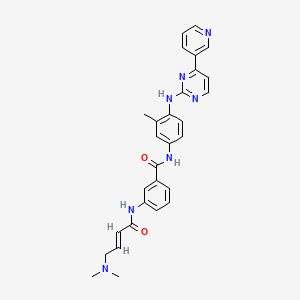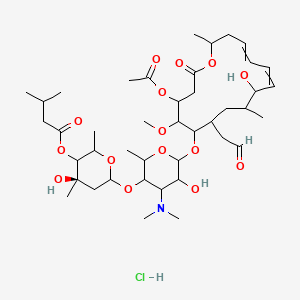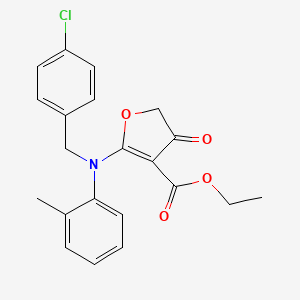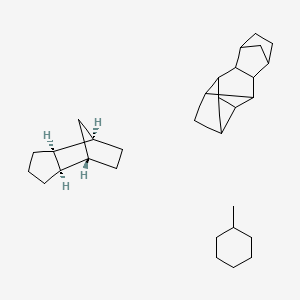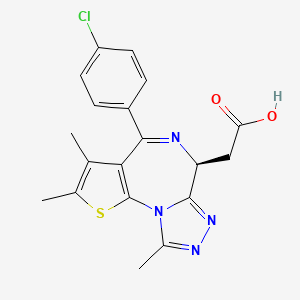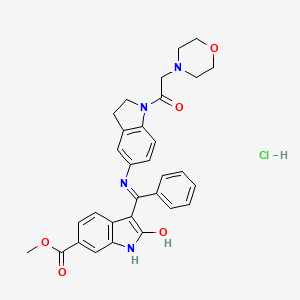
KBP-7018 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KBP-7018 Hydrochloride is a novel, tyrosine kinase-selective inhibitor with potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET).
Applications De Recherche Scientifique
Pharmacokinetics and Potential as a Tyrosine Kinase Inhibitor
KBP-7018 hydrochloride shows promise as a treatment for idiopathic pulmonary fibrosis, acting as a novel selective tyrosine kinase inhibitor. Its pharmacokinetic properties have been characterized in various animal models, indicating its potential for clinical development. Key findings include moderate bioavailability, low systemic clearance in rodents and monkeys, and a steady-state volume of distribution across species. These properties suggest KBP-7018's suitability for further oral solid dosage design in upcoming clinical trials (Huang et al., 2015).
Efficacy in Pulmonary Fibrosis Models
KBP-7018 has demonstrated potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET), and its pharmacokinetics were favorable in animal studies. In a bleomycin-induced mouse pulmonary fibrosis model, KBP-7018 improved survival rates in a dose-dependent manner. Its efficacy compared to nintedanib, an existing antifibrosis agent, indicates its potential as a therapeutic for idiopathic pulmonary fibrosis, warranting phase I clinical trials (Huang et al., 2017).
Antibacterial Activity
KBP-7072, a related compound, has been studied for its antibacterial properties, specifically against the Acinetobacter baumannii species complex. This third-generation tetracycline demonstrated potent in vitro activity against recent geographically diverse, molecularly characterized, and drug-resistant A. baumannii isolates. Its activity against both carbapenem-resistant and colistin-resistant isolates makes it a promising candidate for the treatment of serious infections caused by A. baumannii (Huband et al., 2020).
Pharmacokinetics in Animal Models
KBP-7072's pharmacokinetics were assessed in various animal models, including Sprague-Dawley rats and beagle dogs. The study found a linear pharmacokinetic profile after administration, with oral bioavailability ranging from 12% to 32%. These results confirm the suitability of KBP-7072 for once-daily oral and intravenous administration in clinical studies (Tan et al., 2020).
Activity against Clinical Isolates
Another study on KBP-7072 showed its potent in vitro activity against a range of Gram-positive and Gram-negative bacterial pathogens. This included activity against Staphylococcus aureus, methicillin-resistant S. aureus, and Streptococcus pneumoniae, among others. The broad spectrum of activity against WHO priority pathogens indicates its potential for treating various bacterial infections (Huband et al., 2021).
PK/PD Evaluation in Murine Models
KBP-7072's pharmacokinetic/pharmacodynamic (PK/PD) relationship was evaluated in neutropenic murine pneumonia models against Staphylococcus aureus and Streptococcus pneumoniae. The study helped establish the PK/PD parameters correlating with efficacy, aiding in the design of clinical studies for community-acquired bacterial pneumonia treatment (Lepak et al., 2018).
Propriétés
Numéro CAS |
1613437-67-4 |
|---|---|
Nom du produit |
KBP-7018 hydrochloride |
Formule moléculaire |
C31H31ClN4O5 |
Poids moléculaire |
575.06 |
Nom IUPAC |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C31H30N4O5.ClH/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34;/h2-10,17-18,33,37H,11-16,19H2,1H3;1H |
Clé InChI |
XLHCKSFNYWEWMS-FJBFXRHMSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KBP-7018 Hydrochloride; KBP7018 Hydrochloride; KBP 7018 Hydrochloride; KBP-7018 HCl; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)
![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)
